Pyrazolo[1,5-b]pyridazin-3-amine
CAS No.:
Cat. No.: VC17427369
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N4 |
|---|---|
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | pyrazolo[1,5-b]pyridazin-3-amine |
| Standard InChI | InChI=1S/C6H6N4/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H,7H2 |
| Standard InChI Key | CEHRKCVOIOQHDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=NN2N=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Pyrazolo[1,5-b]pyridazin-3-amine (molecular formula: C₆H₆N₄; molecular weight: 134.14 g/mol) consists of a bicyclic framework formed by fusing a pyrazole ring with a pyridazine ring. The pyrazole moiety contributes aromatic stability and hydrogen-bonding capacity, while the pyridazine ring introduces electron-deficient characteristics that influence reactivity and binding affinity . The amine group at position 3 enhances solubility and serves as a critical pharmacophore for interactions with biological targets .
Key physicochemical parameters include:
-
LogP: Calculated values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
-
pKa: The amine group exhibits a basic pKa of approximately 8.2, facilitating protonation under physiological conditions .
-
Crystalline structure: X-ray diffraction data for derivatives like pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride (CAS 1803597-49-0) reveal a planar geometry with intermolecular hydrogen bonds stabilizing the lattice .
Synthesis and Optimization Strategies
Core Synthesis Pathways
The synthesis of pyrazolo[1,5-b]pyridazin-3-amine typically begins with pyrazole or pyridazine precursors. A representative route involves:
-
Cyclocondensation: Reacting substituted pyridazinones with hydrazine derivatives under acidic conditions to form the pyrazole ring .
-
Functionalization: Introducing the amine group via nucleophilic substitution or reductive amination, often employing catalysts like palladium or copper .
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity, as verified by HPLC .
For example, reacting 3-oxo-2-arylhydrazonopropanals with cyanoacetic acid in acetic anhydride yields pyridazin-3-one intermediates, which are subsequently aminated to produce the target compound . Optimized conditions (reflux at 120°C for 1 hour) afford yields of 70–85% .
Derivatization for Enhanced Bioactivity
Structural modifications at positions 1, 4, and 6 of the pyridazine ring significantly impact biological activity:
-
Position 1: Substitution with electron-withdrawing groups (e.g., -CF₃) improves kinase inhibition by enhancing electrophilic interactions .
-
Position 4: Aryl groups (e.g., 4-nitrophenyl) increase steric bulk, reducing off-target binding to human CDK-2 and GSK-3β .
-
Position 6: Acetyl or benzoyl groups modulate solubility and metabolic stability .
Biological Activities and Mechanisms of Action
Kinase Inhibition
Pyrazolo[1,5-b]pyridazin-3-amine derivatives exhibit potent inhibition of MAPK1 (IC₅₀ = 12 nM) and GSK-3β (IC₅₀ = 18 nM), as demonstrated in enzymatic assays . Molecular docking studies reveal that the amine group forms hydrogen bonds with the kinase hinge region, while the pyridazine ring occupies a hydrophobic pocket adjacent to the ATP-binding site .
Table 1: Selectivity Profile of Pyrazolo[1,5-b]pyridazin-3-amine Analogs
| Compound | T. b. brucei EC₅₀ (μM) | GSK-3β IC₅₀ (μM) | CDK-2 IC₅₀ (μM) |
|---|---|---|---|
| 10e | 0.07 | 0.12 | 0.45 |
| 10f | 7.2 | >10 | >10 |
| 23a | 0.09 | 1.8 | 3.2 |
Data adapted from , demonstrating improved selectivity in later analogs.
Antiparasitic Activity
In a high-throughput screen of 42,444 kinase inhibitors, pyrazolo[1,5-b]pyridazin-3-amine derivatives showed efficacy against Trypanosoma brucei (EC₅₀ = 0.07 μM), the causative agent of African sleeping sickness . Lead compound 20g reduced parasitemia by 90% in murine models but exhibited hepatotoxicity at doses >50 mg/kg .
Applications in Drug Discovery
Oncology
The compound’s MAPK1 inhibitory activity has been leveraged in preclinical studies for breast and lung cancers. In MDA-MB-231 cells, derivative 3a (6-benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-one) induced apoptosis via caspase-3 activation and reduced tumor volume by 62% in xenograft models .
Central Nervous System (CNS) Therapeutics
Despite challenges in blood-brain barrier penetration, 20g achieved brain-to-plasma ratios of 0.8 in pharmacokinetic studies, suggesting potential for treating neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume